molecular formula C14H12BrNO B1268976 N-benzyl-2-bromobenzamide CAS No. 82082-50-6

N-benzyl-2-bromobenzamide

Cat. No. B1268976
CAS RN: 82082-50-6
M. Wt: 290.15 g/mol
InChI Key: PUIYIJWJYXUFGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-2-bromobenzamide and related compounds often involves copper-catalyzed tandem reactions, highlighting the importance of catalysts in enhancing reaction efficiency and selectivity. For example, the synthesis of benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions of o-bromobenzamide derivatives demonstrates the role of catalysts in facilitating S-C and S-N bond formation in water, indicating a sustainable approach to synthesizing related compounds (Wang et al., 2012).

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

N-benzyl-2-bromobenzamide has been studied in the context of organic synthesis and chemical reactions. For instance, it has been explored in the development of benzisothiazol-3(2H)-one derivatives through copper-catalyzed reactions (Wang, Chen, Deng, & Xi, 2012). This process is significant for generating compounds with potential applications in pharmaceuticals and materials science. Similarly, another study presents the dual functionality of 1,2-bis(4-bromobenzamide)benzene, demonstrating its role as a ligand in PdCl2 or as a reactant in the Suzuki coupling reaction, depending on specific conditions (Cavalheiro, Nobre, & Kessler, 2019).

2. Anti-inflammatory Applications

The anti-inflammatory properties of N-benzyl-4-bromobenzamide, a compound related to N-benzyl-2-bromobenzamide, have been investigated. A study found it to exhibit significant inhibitory effects on IL-6 and prostaglandin E2 production in lipopolysaccharide-induced human gingival fibroblasts, suggesting potential applications in treating inflammation-related diseases such as periodontal disease (Aroonrerk, Niyomtham, & Yingyoungnarongkul, 2015).

3. Crystallographic Studies

Crystallographic studies of N-benzyl-2-bromobenzamide and related compounds provide insights into their molecular structures, which is crucial for understanding their reactivity and potential applications. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which is relevant to the field of crystallography and drug design (Suchetan, Suresha, Naveen, & Lokanath, 2016).

4. Radioactive Labeling and Imaging

N-benzyl-2-bromobenzamide derivatives have been utilized in the field of medical imaging and radiopharmaceuticals. For instance, radioiodinated N-(2-diethylaminoethyl)benzamide derivatives showed high uptake in melanoma, suggesting their potential in cancer diagnosis and therapy (Eisenhut et al., 2000).

Safety And Hazards

N-benzyl-2-bromobenzamide should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . In case of contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-benzyl-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYIJWJYXUFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350762
Record name N-benzyl-2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-2-bromobenzamide

CAS RN

82082-50-6
Record name N-benzyl-2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
V Krasikova, M Katkevics - Chemistry of Heterocyclic Compounds, 2013 - Springer
… The cyclization of N-benzyl-2-bromobenzamide (1a) was initially carried out in the presence of sulfur under the conditions used for the synthesis of benzisoselenazolones (10 mol% CuI …
Number of citations: 17 link.springer.com
SK Singh, S Kumar, MS Yadav… - The Journal of Organic …, 2022 - ACS Publications
… presence of L1,N-benzyl-2-bromobenzamide was completely … the substrate from N-benzyl-2-bromobenzamide to N-benzyl-… -4(3H)-one (7a) from N-benzyl-2-bromobenzamide (6a) and …
Number of citations: 10 pubs.acs.org
L Zhang, Y Zhang, X Wang, J Shen - Molecules, 2013 - mdpi.com
… -1-one library, N-benzyl-2-bromobenzamide 1{1} and … alkyne in the Reaction with N-benzyl-2-bromobenzamide a . … alkyne in the Reaction with N-benzyl-2-bromobenzamide a . …
Number of citations: 33 www.mdpi.com
SK Singh, MS Yadav, AS Singh, AK Agrahari… - ACS …, 2021 - ACS Publications
… in halo substituents of the substrate from a good leaving group to a poor leaving group; less than 17% yield of the desired product was obtained from N-benzyl-2-bromobenzamide in …
Number of citations: 9 pubs.acs.org
SE Kim, H Hahm, S Kim, W Jang, B Jeon… - Asian Journal of …, 2016 - Wiley Online Library
A wide range of carboxylic acid derivatives including aldoximes, aldehydes, nitriles, primary amides, and carboxylic acid esters were reacted with various amines to form secondary and …
Number of citations: 9 onlinelibrary.wiley.com
C Lu, AV Dubrovskiy, RC Larock - The Journal of organic …, 2012 - ACS Publications
… In addition to these N-benzyl-2-bromobenzamide derivatives, the pyridine-derived amide 1w has also been examined, but only a 36% yield of the desired product was isolated, which …
Number of citations: 57 pubs.acs.org
KW Rugg - 2013 - search.proquest.com
… N-Benzyl-2bromobenzamide 82 was initially reacted under Suzuki conditions36 to give styrene derivative 90 in 87 % crude yield. The crude reaction mixture was then subjected to …
Number of citations: 6 search.proquest.com
A Rolfe, K Young, PR Hanson - 2008 - Wiley Online Library
… N-Benzyl-2-bromobenzamide (20): To a round-bottomed flask under Ar was added benzylamine (0.51 cm 3 , 4.66 mmol), dry DCM (0.46 M, 10 cm 3 ) and Et 3 N (1.29 cm 3 , 9.33 mmol)…
Y Du - 2020 - etheses.dur.ac.uk
This thesis introduces the synthesis and application of alkyl- and aryl- boronic acids as catalysts for efficient bond formation. Specifically, this thesis mainly focuses on heterogeneous …
Number of citations: 4 etheses.dur.ac.uk
L Li, M Wang, X Zhang, Y Jiang, D Ma - Organic Letters, 2009 - ACS Publications
… As indicated in Table 1, we initiated our studies by conducting a coupling reaction of N-benzyl-2-bromobenzamide with phenylacetylene. It was found that under the catalysis of CuI/l-…
Number of citations: 153 pubs.acs.org

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